

# Application Notes and Protocols for Ziftomenib in Patient-Derived Xenograft (PDX) Models

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## Compound of Interest

Compound Name: Ziftomenib

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## Introduction

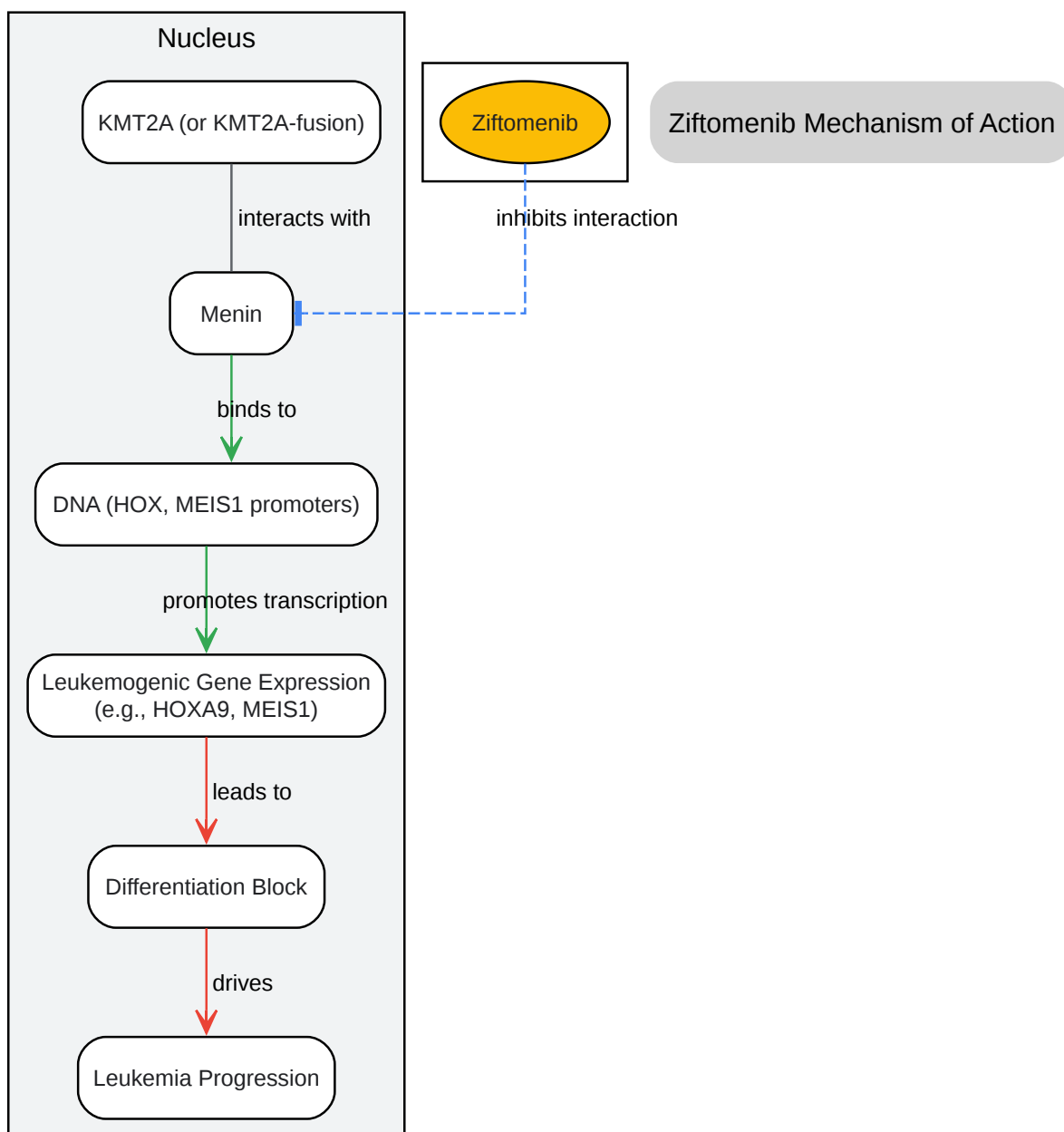
**Ziftomenib** is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A (MLL) interaction, which is a key oncogenic driver in specific subtypes of acute myeloid leukemia (AML).[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology research.[3][4][5][6] These models recapitulate the heterogeneity and genetic complexity of human tumors more accurately than traditional cell line-derived xenografts.[3][7][8] This document provides detailed protocols for the establishment and utilization of AML PDX models for the preclinical evaluation of **Ziftomenib**, along with its mechanism of action and relevant data.

**Ziftomenib** has shown significant preclinical and clinical activity in AML, particularly in patients with KMT2A (formerly MLL) gene rearrangements or nucleophosmin 1 (NPM1) mutations.[9][10] The therapeutic rationale for targeting the menin-KMT2A interaction lies in its critical role in driving the expression of leukemogenic genes such as the HOX and MEIS1 gene clusters, which leads to a block in hematopoietic differentiation.[2][11] By disrupting this interaction, **Ziftomenib** induces the differentiation of leukemic blasts and has demonstrated durable remissions in preclinical models and clinical trials.[9][12][13]

## Mechanism of Action of Ziftomenib

**Ziftomenib** functions by inhibiting the interaction between menin and the KMT2A fusion proteins or the mutated NPM1 protein. This interaction is crucial for the recruitment of the

KMT2A complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1 that drive leukemogenesis. **Ziftomenib** treatment leads to the downregulation of these target genes, releasing the differentiation block in myeloid blasts and promoting their maturation.[2][9][10]



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Caption: **Ziftomenib** disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene expression.

## Experimental Protocols

### Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing AML PDX models from patient bone marrow or peripheral blood samples. The use of highly immunodeficient mice, such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), is critical for successful engraftment of human AML cells. [\[8\]](#)

#### Materials:

- Fresh or cryopreserved patient AML cells (bone marrow aspirate or peripheral blood mononuclear cells)
- Immunodeficient mice (e.g., NSG, NSGS), 6-8 weeks old [\[14\]](#)
- Phosphate-buffered saline (PBS)
- Ficoll-Paque for mononuclear cell separation
- Red blood cell lysis buffer
- Trypan blue solution
- Flow cytometry antibodies (e.g., human CD45, CD33)
- Sterile syringes and needles

#### Procedure:

- Patient Sample Processing:
  - Thaw cryopreserved patient samples rapidly in a 37°C water bath.

- Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
- If necessary, lyse red blood cells using a lysis buffer.
- Wash the cells with PBS and resuspend in a suitable medium.
- Assess cell viability using Trypan blue exclusion. A viability of >70% is recommended.
- Implantation of AML Cells:
  - Resuspend the viable AML cells in sterile PBS or a suitable injection medium at a concentration of  $1-10 \times 10^6$  cells per 100-200  $\mu$ L.
  - Inject the cell suspension intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection) of the immunodeficient mice.[\[7\]](#)[\[15\]](#) Intrafemoral injection can improve engraftment rates for some AML samples.
- Monitoring Engraftment:
  - Monitor the mice regularly for clinical signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis).
  - Starting 4-6 weeks post-implantation, perform serial peripheral blood sampling to monitor for the presence of human AML cells (hCD45+).[\[16\]](#)
  - Engraftment is confirmed when the percentage of hCD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).
- Expansion and Banking:
  - When the primary recipient mice show signs of advanced disease or high peripheral blast counts, euthanize them and harvest bone marrow and spleen.
  - Isolate human AML cells from these tissues for secondary transplantation into new cohorts of mice, expansion of the PDX model, and cryopreservation for future studies.[\[7\]](#)



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Caption: Workflow for the establishment of AML PDX models.

## Ziftomenib Efficacy Studies in Established AML PDX Models

This protocol describes the methodology for evaluating the in vivo efficacy of **Ziftomenib** in established AML PDX models.

Materials:

- Established AML PDX mice with confirmed engraftment
- **Ziftomenib** (formulated for oral gavage)
- Vehicle control
- Gavage needles
- Calipers for tumor measurement (if applicable for subcutaneous models)
- Flow cytometry equipment and antibodies for immunophenotyping

Procedure:

- Cohort Formation:
  - Once AML engraftment is confirmed and the disease is established (e.g., stable percentage of circulating blasts), randomize the mice into treatment and control groups (n=5-10 mice per group).
- Drug Administration:
  - Administer **Ziftomenib** orally via gavage at the desired dose and schedule. Preclinical studies have used doses such as 150 mg/kg once daily.[\[12\]](#)
  - Administer the vehicle control to the control group using the same schedule and route.

- For combination studies, administer the other therapeutic agent(s) (e.g., venetoclax, azacitidine) according to their established protocols.[\[1\]](#)[\[13\]](#)
- Monitoring Treatment Response:
  - Monitor animal health and body weight regularly.
  - Measure the percentage of human AML cells (hCD45+) in the peripheral blood weekly or bi-weekly via flow cytometry to assess disease burden.[\[1\]](#)
  - At the end of the study or when humane endpoints are reached, euthanize the mice and harvest bone marrow, spleen, and peripheral blood for final analysis.
- Endpoint Analysis:
  - Determine the final disease burden in the bone marrow and spleen by flow cytometry.
  - Analyze changes in immunophenotype and the expression of differentiation markers (e.g., CD11b, CD14) on AML cells to assess **Ziftomenib**-induced differentiation.[\[17\]](#)[\[18\]](#)
  - Compare the overall survival between the treatment and control groups.

## Data Presentation

### In Vitro Activity of Ziftomenib in AML Cell Lines

Cell Line	Genotype	IC50 (nM)	Reference
MOLM-13	MLL-r	<25	<a href="#">[17]</a>
MV4-11	MLL-r	<25	<a href="#">[17]</a>
OCI-AML3	NPM1-mutant	<25	<a href="#">[17]</a>
HL-60	MLL-wt, NPM1-wt	>2500	<a href="#">[17]</a>
NB4	MLL-wt, NPM1-wt	>2500	<a href="#">[17]</a>

### Preclinical Efficacy of Ziftomenib in an AML PDX Model

Treatment Group	Dosing Regimen	Outcome	Reference
Ziftomenib	150 mg/kg QD	Lasting complete remission out to 84 days	[12]
Vehicle Control	-	Progressive disease	[18]
Ziftomenib + Venetoclax	-	Significantly greater reduction in AML burden and improved survival compared to single agents	[13][18]

Note: QD = once daily. Specific quantitative data on tumor growth inhibition from these preclinical studies were not detailed in the provided search results.

## Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel therapeutics like **Ziftomenib**. These models allow for the assessment of efficacy in a system that closely mirrors the complexity of human AML. The protocols outlined in this document provide a framework for establishing and utilizing AML PDX models to investigate the in vivo activity of **Ziftomenib** and potential combination therapies. The data from such studies are crucial for informing the clinical development of this promising targeted agent for AML.

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